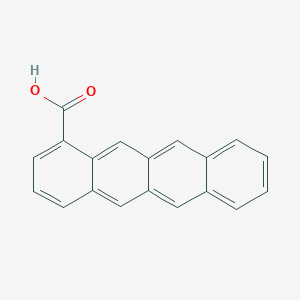
Tetracene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracene-1-carboxylic acid is an organic compound with the molecular formula C19H12O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon consisting of four linearly fused benzene rings The addition of a carboxylic acid group at the first position of the tetracene structure gives rise to this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracene-1-carboxylic acid can be synthesized through several methods:
Oxidation of Tetracene: One common method involves the oxidation of tetracene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces the carboxylic acid group at the desired position.
Grignard Reagent Method: Another approach involves the use of Grignard reagents. Tetracene can be reacted with a Grignard reagent (e.g., phenylmagnesium bromide) followed by carbonation with carbon dioxide (CO2) to form the carboxylic acid group.
Hydrolysis of Nitriles: Tetracene nitriles can be hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as tetracene-1,4-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield tetracene-1-aldehyde or tetracene-1-alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Tetracene-1,4-dicarboxylic acid
Reduction: Tetracene-1-aldehyde, tetracene-1-alcohol
Substitution: Halogenated tetracene derivatives, nitro-tetracene derivatives
Wissenschaftliche Forschungsanwendungen
Tetracene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the development of organic semiconductors and photovoltaic materials due to its photophysical properties.
Wirkmechanismus
The mechanism of action of tetracene-1-carboxylic acid involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission in the visible spectrum, making it useful in light-harvesting applications.
Triplet Energy Transfer: It can participate in triplet energy transfer processes, which are important in photodynamic therapy and solar energy conversion.
Molecular Aggregation: The carboxylic acid group facilitates molecular aggregation, influencing the compound’s photophysical behavior and enhancing its performance in certain applications.
Vergleich Mit ähnlichen Verbindungen
Tetracene-1-carboxylic acid can be compared with other similar compounds such as:
Naphthalene-1-carboxylic acid: A smaller polycyclic aromatic hydrocarbon with similar chemical properties but different photophysical characteristics.
Anthracene-1-carboxylic acid: Another polycyclic aromatic compound with three fused benzene rings, used in similar applications but with distinct absorption and emission spectra.
Pentacene-1-carboxylic acid: A larger polycyclic aromatic hydrocarbon with five fused benzene rings, offering different electronic properties and applications.
This compound stands out due to its unique combination of photophysical properties and chemical reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H12O2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
tetracene-1-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-7-3-6-14-10-15-8-12-4-1-2-5-13(12)9-16(15)11-18(14)17/h1-11H,(H,20,21) |
InChI-Schlüssel |
OLGBGEZLECIWCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


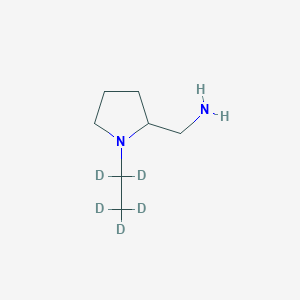

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
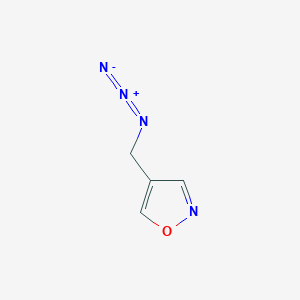
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
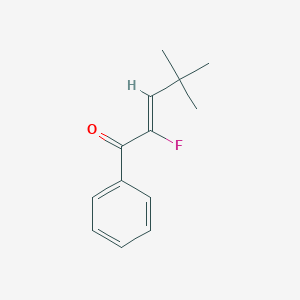
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
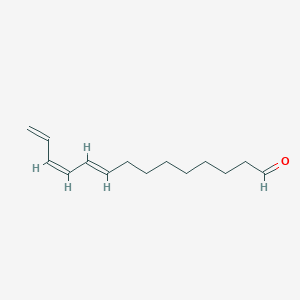

![N-{3-[(6-bromopyridin-2-yl)amino]propyl}-2-phenylacetamide](/img/structure/B15295734.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
